2-Methyl-d3-butanol
Description
2-Methyl-d3-butanol is a deuterated analog of 2-methylbutanol, where three hydrogen atoms (denoted by the "d3" suffix) are replaced with deuterium isotopes. This compound is primarily utilized in spectroscopic studies, such as nuclear magnetic resonance (NMR) or mass spectrometry, due to the isotopic labeling, which reduces signal overlap and enhances analytical precision .
Properties
Molecular Formula |
C5H9D3O |
|---|---|
Molecular Weight |
91.17 |
Purity |
95% min. |
Synonyms |
2-Methyl-d3-butanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Deuterated Analogs
The following table compares 2-methyl-d3-butanol with key structural isomers and related deuterated alcohols:
Key Differences in Physical and Chemical Properties
Isotopic Effects: Deuterated compounds like this compound exhibit higher molecular weights and reduced vibrational frequencies compared to non-deuterated analogs. This results in slightly elevated boiling points and altered NMR chemical shifts (e.g., deuterium splitting in ^1H-NMR) . In contrast, 3-methyl-2-butanol (non-deuterated) shows a singlet at δ 1.02 ppm for its tert-butyl group in ^1H-NMR, a feature absent in deuterated versions due to isotopic substitution .
Reactivity: Deuterated alcohols generally have slower reaction kinetics in acid-catalyzed processes (e.g., esterification) due to the kinetic isotope effect. For example, this compound may exhibit reduced reactivity compared to 3-methyl-2-butanol in SN2 reactions . 3,3-Dimethyl-2-butanol, a tertiary alcohol, demonstrates lower nucleophilicity compared to primary or secondary alcohols like 3-methyl-2-butanol .
Applications: this compound: Primarily used as an internal standard in quantitative NMR or metabolic tracing studies due to its isotopic purity (>98 atom% D) . 3-Methyl-2-butanol: Industrial solvent and precursor for fragrances; CAS 598-75-4 is listed in EPA databases under "2-Butanol, 3-methyl-" . 3,3-Dimethyl-2-butanol: Known as pinacolyl alcohol, it is a precursor for nerve agents (e.g., soman) but also serves as a chiral auxiliary in asymmetric synthesis .
Research Findings and Data Gaps
- Spectroscopic Studies: Deuterated alcohols like this compound are critical in distinguishing overlapping proton signals in complex mixtures. For instance, in a reaction with dioxane and hydrochloric acid, deuterated analogs simplify ^1H-NMR interpretation by eliminating specific proton environments .
- Toxicity and Handling : While 2-methylbutane-d12 is classified as hazardous (flammable, irritant), similar precautions apply to deuterated alcohols, though their toxicity profiles remain understudied .
- Synthesis Challenges: The preparation of this compound requires precise deuteration techniques, such as catalytic exchange or labeled precursor synthesis, which are cost-intensive compared to non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
